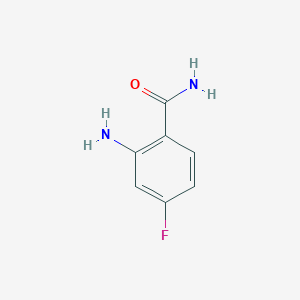

2-Amino-4-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQNMGCVLKKYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437117 | |

| Record name | 2-Amino-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119023-25-5 | |

| Record name | 2-Amino-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-fluorobenzamide (CAS Number: 119023-25-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-fluorobenzamide (CAS No. 119023-25-5), a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide presents the known properties of this compound and supplements this with information on structurally related compounds to provide context for its potential applications and methodologies for its study.

Core Compound Properties

This compound is a small molecule featuring a benzamide core with an amino and a fluoro substituent on the aromatic ring. Its chemical structure suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical and Product Data for this compound

| Property | Value | Source |

| CAS Number | 119023-25-5 | Multiple Sources[1][2][3] |

| Molecular Formula | C₇H₇FN₂O | Multiple Sources[1][3] |

| Molecular Weight | 154.14 g/mol | Multiple Sources[1][4] |

| Appearance | Solid | |

| Purity | ≥98% | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature or 2-8°C | [2] |

Potential Biological Significance: Insights from Analogs

While no specific biological activity has been documented for this compound itself, the broader class of 2-aminobenzamides has attracted significant attention in drug discovery, particularly as inhibitors of histone deacetylases (HDACs).

One study highlighted that N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, a derivative of this compound, exhibited potent inhibitory activity against HDAC3 and displayed antitumor properties.[6][7] This suggests that the 2-amino-4-fluorophenyl moiety can be a key pharmacophore in the design of enzyme inhibitors.

Furthermore, various 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial activities.[8][9] These studies provide a rationale for investigating the potential of this compound and its derivatives as novel therapeutic agents.

Methodologies for Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route to this compound could involve the amidation of a corresponding 2-amino-4-fluorobenzoic acid or its activated derivative. A general workflow for the synthesis of 2-aminobenzamide derivatives often starts from isatoic anhydride.[8][9]

Below is a generalized experimental protocol for the synthesis of a 2-aminobenzamide derivative from isatoic anhydride, which could be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of 2-Aminobenzamide Derivatives

-

Materials: Isatoic anhydride, appropriate amine, dimethylformamide (DMF).

-

Procedure:

-

Dissolve isatoic anhydride (1 equivalent) in DMF.

-

Add a solution of the desired amine (1 equivalent) in DMF to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed, and can be further purified by recrystallization.[8][9]

-

Diagram 1: General Synthetic Workflow for 2-Aminobenzamide Derivatives

Caption: A generalized workflow for the synthesis of 2-aminobenzamide derivatives.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Table 2: General Analytical Methods for Benzamide Derivatives

| Technique | Purpose | General Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a modifier like formic acid or ammonium formate. Detection: UV spectrophotometry. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to confirm the chemical structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electrospray ionization (ESI) is a common technique for this class of compounds. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H, C=O, and C-F bonds would be expected. |

Diagram 2: General Analytical Workflow for Compound Characterization

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Potential Research Applications

Given the properties of its structural analogs, this compound holds potential as a key intermediate in several areas of research and development:

-

Drug Discovery: As a scaffold for the synthesis of novel enzyme inhibitors (e.g., HDAC or kinase inhibitors) and antimicrobial agents. The fluorine atom can be strategically used to modulate physicochemical properties such as metabolic stability and binding affinity.

-

Chemical Biology: As a starting material for the development of chemical probes to study biological pathways.

-

Materials Science: The incorporation of the fluorinated benzamide moiety could be explored for the development of novel polymers or functional materials.

Conclusion

This compound is a chemical entity with significant potential, primarily as a building block in the synthesis of biologically active molecules. While specific experimental data for this compound remains scarce, the well-documented activities and synthetic routes for its structural analogs provide a strong foundation for future research. This guide serves as a starting point for researchers and drug development professionals interested in exploring the utility of this and related compounds. Further investigation is warranted to fully elucidate its chemical and biological properties.

References

- 1. scbt.com [scbt.com]

- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 3. appchemical.com [appchemical.com]

- 4. 4-Amino-2-fluoro-benzamide | C7H7FN2O | CID 23068005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. products-search [coolpharm.com]

- 6. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-fluorobenzamide is a key chemical intermediate, primarily utilized as a building block in the synthesis of more complex molecules within medicinal chemistry and drug discovery. Its structural features, including an aromatic amine, a carboxamide group, and a fluorine substituent, make it a versatile scaffold for developing novel therapeutic agents. An understanding of its core physicochemical properties is fundamental for its effective application in synthesis, formulation, and biological screening. This guide provides a detailed overview of these properties, standardized experimental protocols for their determination, and logical workflows relevant to its application in research and development.

Core Physicochemical Properties

The intrinsic properties of this compound are critical for predicting its behavior in various chemical and biological systems. These parameters influence its reactivity, solubility, absorption, and overall suitability as a drug candidate precursor.

Data Presentation: Summary of Physicochemical Properties

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FN₂O | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][3] |

| Appearance | Off-white to light brown solid | [3] |

| Melting Point | 132 °C | |

| Boiling Point (Predicted) | 270.8 ± 25.0 °C | |

| Density (Predicted) | 1.344 ± 0.06 g/cm³ | |

| pKa (Predicted) | 15.69 ± 0.50 | |

| Purity (Typical) | ≥98% | [3] |

| InChI Key | OAQNMGCVLKKYJF-UHFFFAOYSA-N | [3] |

| Storage Conditions | Room temperature, in dark, under inert atmosphere | [3] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard methodologies for key experimental procedures applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[4]

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[3][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attached to a calibrated thermometer.[5]

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[3][6]

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Solubility Determination (Isothermal Shake-Flask Method)

Solubility is a critical parameter for drug development, influencing dissolution, bioavailability, and formulation. The shake-flask method is a gold standard for determining equilibrium solubility.[1][7]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Sample Processing: After equilibration, the suspension is allowed to settle. The supernatant is carefully withdrawn and filtered through a fine-pore syringe filter (e.g., 0.22 or 0.45 µm) to remove all undissolved solids.[1][7]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.[1] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH. This is vital for predicting its behavior in biological environments and for developing analytical separation methods.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent mixture like methanol/water to ensure solubility.[8] The solution is typically acidified to a low pH (e.g., pH 2) with a strong acid like HCl.[9]

-

Titration Setup: A calibrated pH electrode is immersed in the stirred sample solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, added in small, precise increments via a burette.[9][10]

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.[10]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where 50% of the functional group (in this case, the amino group) has been neutralized. This point is identified as the inflection point of the sigmoid curve.[10][11]

Purity Assessment (High-Performance Liquid Chromatography - HPLC)

HPLC is a cornerstone technique for assessing the purity of organic compounds and quantifying impurities.[5] For aromatic amines, a reversed-phase method is typically employed.

Methodology:

-

System Setup: An HPLC system equipped with a C18 column, a UV detector, and a suitable solvent delivery system is used.[12][13]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[14] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with different polarities.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., the mobile phase) at a known concentration.

-

Analysis: A small volume of the sample is injected into the HPLC system. The components are separated based on their affinity for the stationary phase and are detected as they elute from the column.

-

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Mandatory Visualizations

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows involving this compound.

Caption: Role of this compound in a drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. byjus.com [byjus.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. benchchem.com [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. lcms.cz [lcms.cz]

2-Amino-4-fluorobenzamide chemical structure and synthesis

An In-depth Technical Guide to 2-Amino-4-fluorobenzamide: Chemical Structure and Synthesis

Introduction

This compound is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motifs, featuring an aniline and a benzamide core, make it a versatile intermediate for creating more complex molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a valuable synthon in drug discovery and development. This guide provides a detailed overview of its chemical structure, properties, and established synthesis methodologies, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical Structure and Properties

This compound is a substituted benzamide with an amino group at position 2 and a fluorine atom at position 4 of the benzene ring.

Key Identifiers and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 119023-25-5 | [1][2] |

| Molecular Formula | C₇H₇FN₂O | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 132 °C | [1] |

| Boiling Point | 270.8±25.0 °C (Predicted) | [1] |

| Density | 1.344±0.06 g/cm³ (Predicted) | [1] |

| InChI Key | OAQNMGCVLKKYJF-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C(=C1F)N)C(=O)N) | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. Two common and effective pathways are detailed below, starting from commercially available precursors.

Route 1: Synthesis from 2-Amino-4-fluorobenzoic Acid

This pathway involves the initial synthesis of 2-Amino-4-fluorobenzoic acid, a key intermediate, followed by its conversion to the target amide. The precursor acid is typically prepared from 4-fluorobenzoic acid through a nitration and subsequent reduction sequence.

Caption: Synthesis of this compound from 4-Fluorobenzoic Acid.

Step 1a: Synthesis of 4-Fluoro-2-nitrobenzoic Acid (Nitration)

-

In a reaction vessel equipped with a stirrer and cooling bath, slowly add 4-fluorobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature, typically between -20 to 40 °C.[4]

-

Maintain stirring for 1-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]

-

Carefully pour the reaction mixture over crushed ice.

-

Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 4-fluoro-2-nitrobenzoic acid.

Step 1b: Synthesis of 2-Amino-4-fluorobenzoic Acid (Reduction)

-

Dissolve the 4-fluoro-2-nitrobenzoic acid from the previous step in a suitable solvent such as methanol or ethanol.[4]

-

Add a catalytic amount of palladium on carbon (e.g., 5-10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (typically 2-5 kg/cm ²) at a temperature ranging from 60 to 100 °C for several hours.[5]

-

After the reaction is complete, filter off the catalyst.

-

Evaporate the solvent under reduced pressure to yield 2-amino-4-fluorobenzoic acid.[5] Purity is often high (e.g., 99.2%), with yields around 82-83%.[5]

Step 1c: Synthesis of this compound (Amidation)

-

Suspend 2-amino-4-fluorobenzoic acid in an inert solvent (e.g., dichloromethane or toluene).

-

Add thionyl chloride (SOCl₂) dropwise at room temperature to convert the carboxylic acid to its acyl chloride derivative. Reflux the mixture for 2-3 hours.

-

Remove the excess SOCl₂ and solvent under vacuum.

-

Dissolve the crude acyl chloride in a suitable solvent like acetone or THF and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

-

Stir the mixture for 1-2 hours.

-

Filter the resulting solid, wash with water, and dry to obtain this compound.

Route 2: Synthesis from 4-Fluoro-2-nitrobenzonitrile

This alternative route begins with 4-fluoro-2-nitrobenzonitrile and involves a hydrolysis step to form the amide, followed by the reduction of the nitro group. This pathway can be advantageous if the corresponding benzonitrile is readily available.

Caption: Synthesis of this compound from 4-Fluoro-2-nitrobenzonitrile.

Step 2a: Synthesis of 4-Fluoro-2-nitrobenzamide (Partial Nitrile Hydrolysis)

-

Dissolve 4-fluoro-2-nitrobenzonitrile in a suitable solvent like DMSO or ethanol.

-

Add a catalytic amount of a base, such as sodium hydroxide.[6]

-

Slowly add hydrogen peroxide (e.g., 30% aqueous solution) to the mixture while maintaining a controlled temperature.[6]

-

Stir the reaction until the nitrile is fully converted to the amide, as confirmed by analytical methods (e.g., GC-MS or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield 4-fluoro-2-nitrobenzamide.

Step 2b: Synthesis of this compound (Reduction)

-

Dissolve the 4-fluoro-2-nitrobenzamide from the previous step in a solvent such as ethyl acetate or ethanol.

-

Add a catalyst, typically 10% Pd/C.[7]

-

Pressurize the reaction vessel with hydrogen gas (e.g., 2 atmospheres) and stir at room temperature for several hours (e.g., 16-24 hours).[7]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter the catalyst and remove the solvent under reduced pressure to obtain the final product, this compound. This reduction step is generally high-yielding, often achieving yields of over 98%.[7][8]

Summary of Synthesis Data

The following table summarizes typical reaction conditions and outcomes for the key steps described.

| Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 1b | 4-Fluoro-2-nitrobenzoic acid | H₂, 2% Pd/C, Et₃N | Methanol | 82% | >99% | [5] |

| 2b | 2-Fluoro-4-nitro-N-methylbenzamide | H₂, 10% Pd/C | Propyl Acetate | 98.2% | 98.9% | [7] |

| 2b | N-methyl-2-fluoro-4-nitrobenzamide | H₂, Pd/C | N/A | 98% | N/A | [8] |

Note: Data for step 2b is based on the reduction of a closely related N-methylated analog, which is expected to have similar reactivity and yield to the unsubstituted amide.

Conclusion

This compound is a key synthetic intermediate whose preparation is well-established. The choice of synthesis route often depends on the availability and cost of the starting materials. Both the amidation of 2-amino-4-fluorobenzoic acid and the reduction of a 4-fluoro-2-nitrobenzamide precursor offer efficient and high-yielding methods for its production. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and utilize this valuable compound in their work.

References

- 1. 119023-25-5 CAS MSDS (Benzamide, 2-amino-4-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 119023-25-5 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]

- 7. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

4-Fluoroanthranilamide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-fluoroanthranilamide, a key starting material for researchers, scientists, and drug development professionals. The document outlines its core properties, experimental protocols for its use, and its role in the synthesis of bioactive molecules, particularly quinazolinones.

Core Properties of 4-Fluoroanthranilamide

4-Fluoroanthranilamide, with the CAS number 60490-33-7, is a fluorinated aromatic amide that serves as a versatile building block in organic synthesis. Its chemical structure consists of a benzene ring substituted with a fluorine atom, an amino group, and an amide group, giving it unique reactivity. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of derivative compounds.[1][2][3]

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 118-122 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, DMSO |

| Bulk Density | ca. 250 - 350 kg/m ³ |

Spectroscopic Data

The structural characterization of 4-fluoroanthranilamide is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, influenced by the fluorine and amino substituents, as well as signals for the amine and amide protons. The exact chemical shifts and coupling constants are dependent on the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum of 4-fluoroanthranilamide will show characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the 3200-3400 cm⁻¹ region), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Experimental Protocols

4-Fluoroanthranilamide is a key precursor in the synthesis of various heterocyclic compounds, most notably quinazolinones, which are known for their diverse biological activities.[4][5][6]

General Procedure for the Synthesis of Quinazolin-4(3H)-ones

A widely used method involves the condensation of 4-fluoroanthranilamide with an appropriate aldehyde or a derivative.[4][6]

Materials:

-

4-Fluoroanthranilamide

-

Substituted aldehyde

-

Catalyst (e.g., p-toluenesulfonic acid, copper-based catalysts)[6]

-

Solvent (e.g., ethanol, water, or solvent-free conditions)

-

Reaction vessel (e.g., round-bottom flask with reflux condenser, microwave reactor)

Procedure:

-

To a solution of 4-fluoroanthranilamide in the chosen solvent, add the substituted aldehyde and the catalyst.

-

The reaction mixture is then heated under reflux or subjected to microwave irradiation for a specified time, typically monitored by thin-layer chromatography (TLC).[4]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates a typical experimental workflow for this synthesis.

Signaling Pathways and Logical Relationships

The synthesis of quinazolinones from 4-fluoroanthranilamide can proceed through several proposed reaction mechanisms, often involving a domino or tandem reaction sequence.[6] A plausible pathway involves the initial formation of an intermediate via the reaction of the amino group with the aldehyde, followed by cyclization and subsequent oxidation or rearrangement to yield the final quinazolinone product.

The diagram below illustrates a simplified logical relationship in a common synthetic pathway.

Applications in Drug Discovery

The incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes 4-fluoroanthranilamide an attractive starting material in drug discovery programs.[7] Anthranilamide-based compounds have been investigated for various therapeutic applications, including as inhibitors of enzymes like Factor Xa, which is involved in blood coagulation.[7] The synthesis of libraries of quinazolinone derivatives from 4-fluoroanthranilamide allows for the exploration of structure-activity relationships and the identification of potent and selective drug candidates.

Safety Information

4-Fluoroanthranilamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[8][9][10][11] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[8][9][10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8][9] In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9][10]

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Quinazolinone synthesis [organic-chemistry.org]

- 7. Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation | MDPI [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

2-Amino-4-fluorobenzamide molecular weight and formula

This document provides a concise summary of the core physicochemical properties of 2-Amino-4-fluorobenzamide, a compound of interest in chemical research and development. The data presented is compiled from established chemical databases.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for a variety of applications, including stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value | Citations |

| Molecular Formula | C₇H₇FN₂O | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][3][4] |

| CAS Number | 119023-25-5 | [1][3] |

Experimental Protocols and Signaling Pathways

The scope of this document is to provide the fundamental molecular weight and formula for this compound. Detailed experimental protocols for its synthesis or use, as well as its involvement in specific signaling pathways, are beyond this scope and would require dedicated research studies.

Structural and Logical Representations

As this guide focuses on intrinsic molecular properties, complex workflows or signaling pathways are not applicable. Therefore, graphical representations are not included.

References

An In-Depth Technical Guide to the Solubility of 2-Amino-4-fluorobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-fluorobenzamide, a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the theoretical considerations of its solubility, detailed experimental protocols for its determination, and a framework for data presentation and interpretation.

Predicted Solubility Profile

The molecular structure of this compound, featuring an aromatic amine, a primary amide, and a fluorine atom, suggests a molecule with moderate polarity. The presence of amine and amide groups allows for hydrogen bonding with protic solvents. The aromatic ring and the fluorine atom contribute to its nonpolar character.

Based on the principle of "like dissolves like," the predicted solubility in various organic solvents is as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be moderately soluble due to the potential for hydrogen bonding between the solute's amine and amide groups and the solvent's hydroxyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely to exhibit good solubility. These solvents can act as hydrogen bond acceptors for the amine and amide protons and can effectively solvate the aromatic ring.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the overall polar nature of this compound.

Quantitative Solubility Data

Table 1: Template for Experimental Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | e.g., Shake-Flask with HPLC | ||

| e.g., Ethanol | 25 | |||

| e.g., Acetone | 25 | |||

| e.g., Acetonitrile | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Hexane | 25 |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a well-defined experimental protocol is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[1] The concentration of the resulting saturated solution can then be determined by various analytical techniques.

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[2][3]

Materials:

-

This compound (solid)

-

Selected organic solvents of high purity

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[2]

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Analyze the concentration of this compound in the filtrate using one of the methods described below.

This is a straightforward method for determining the concentration of a non-volatile solute in a volatile solvent.[4][5]

Procedure:

-

Accurately weigh an empty, dry evaporating dish (W₁).

-

Pipette a known volume of the clear, saturated filtrate into the evaporating dish.

-

Weigh the evaporating dish with the filtrate (W₂).

-

Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, dry the dish containing the solid residue to a constant weight in an oven.

-

Cool the dish in a desiccator and weigh it (W₃).

-

The mass of the dissolved solute is (W₃ - W₁). The mass of the solvent is (W₂ - W₃).

-

Calculate the solubility in terms of g/100 mL or other desired units.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[6][7]

Procedure:

-

Method Development: Develop a suitable HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

This method is applicable if this compound has a significant UV absorbance at a wavelength where the solvent is transparent.[8][9]

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

Visualizing Experimental Workflows and Influencing Factors

The following diagrams, generated using Graphviz, illustrate the general workflow for solubility determination and the key factors that influence solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of an organic compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

-

Polarity: The "like dissolves like" principle is the most significant factor.[10][11] The polarity of both the solute and the solvent determines the extent of favorable interactions.

-

Hydrogen Bonding: The ability of the amine and amide groups in this compound to act as hydrogen bond donors and acceptors will significantly enhance its solubility in solvents that can also participate in hydrogen bonding (e.g., alcohols).

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[10][12] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Molecular Size: Generally, larger molecules tend to be less soluble than smaller ones, as more energy is required to create a cavity in the solvent to accommodate them.[12]

By following the detailed protocols outlined in this guide, researchers and drug development professionals can generate accurate and reproducible solubility data for this compound. This information is fundamental for subsequent formulation development, bioavailability studies, and overall research progress.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 8. scirp.org [scirp.org]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Khan Academy [khanacademy.org]

- 12. What factors affect solubility? | AAT Bioquest [aatbio.com]

Spectroscopic Profile of 2-Amino-4-fluorobenzamide: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-fluorobenzamide (CAS RN: 119023-25-5), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering key data for compound identification and characterization. This guide summarizes available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and provides detailed experimental protocols.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound. Data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds. Below are the ¹H NMR data and predicted ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.71 | br d | 1H | Amide (-CONH₂) |

| 7.58 | m | 1H | Aromatic H |

| 7.08 | m | 1H | Aromatic H |

| 6.90 | br s | 2H | Amino (-NH₂) |

| 6.44 | m | 1H | Aromatic H |

| 6.28 | m | 1H | Aromatic H |

| Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 169.5 | C=O (Amide Carbonyl) |

| 164.2 (d, J ≈ 245 Hz) | C-F |

| 152.1 (d, J ≈ 12 Hz) | C-NH₂ |

| 129.5 (d, J ≈ 8 Hz) | Aromatic C-H |

| 115.0 (d, J ≈ 3 Hz) | Aromatic C-CO |

| 105.1 (d, J ≈ 24 Hz) | Aromatic C-H |

| 101.8 (d, J ≈ 28 Hz) | Aromatic C-H |

| Note: Experimental ¹³C NMR data is not readily available in public spectral databases. The values presented are based on computational predictions and may vary from experimental results. The splitting pattern (d = doublet) and coupling constants (J) are due to through-bond interactions with the fluorine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While an experimental spectrum for this compound is not available in public databases, the expected characteristic absorption bands based on its functional groups are listed below.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3450 - 3200 | Strong, Broad | N-H Stretch | Amine (-NH₂) & Amide (-CONH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1680 - 1640 | Strong | C=O Stretch | Primary Amide |

| 1620 - 1580 | Medium | N-H Bend | Primary Amine/Amide |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250 - 1100 | Strong | C-F Stretch | Aryl Fluoride |

| 1300 - 1150 | Medium | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| Exact Mass | 154.0542 Da |

| Expected [M]⁺ Peak | m/z 154 |

| Note: The molecular ion peak ([M]⁺) is expected in techniques like Electron Ionization (EI). In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 155 would be predominantly observed. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols suitable for a small organic molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument performs a lock on the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then carried out to optimize the homogeneity of the magnetic field across the sample.

-

¹H NMR Acquisition:

-

A standard one-pulse proton experiment is run.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

A total of 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment is performed.

-

Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Add approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to an agate mortar.

-

Grinding: Gently grind the mixture with a pestle for several minutes to ensure the sample is finely powdered and homogeneously dispersed within the KBr matrix.

-

Pellet Formation: Transfer a portion of the powdered mixture into a pellet-pressing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for 1-2 minutes.

-

Pellet Inspection: Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent or translucent.

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small quantity of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated under vacuum to promote vaporization.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral species.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel or synthesized chemical compound.

A Comprehensive Review of 2-Amino-4-fluorobenzamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-fluorobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a diverse range of biologically active compounds. The strategic incorporation of a fluorine atom at the 4-position of the 2-aminobenzamide core significantly influences the physicochemical properties of the resulting derivatives, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[1] This technical guide provides a comprehensive literature review of this compound derivatives, summarizing their synthesis, biological activities, and mechanisms of action. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the condensation of a carboxylic acid with 1,2-diamino-4-fluorobenzene.

General Synthesis Protocol:

A key intermediate, 4-(bis(2-chloroethyl)amino)benzoic acid, can be synthesized and then condensed with 1,2-diamino-4-fluorobenzene to yield N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA).[2]

Experimental Protocol for the Synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA): [2]

-

To a solution of 4-(bis(2-chloroethyl)amino)benzoic acid (e) (2.00 g, 7.7 mmol) in THF (50 mL), carbonyldiimidazole (CDI) (1.87 g, 11.6 mmol) is added, and the solution is refluxed for 3 hours.

-

1,2-Diamino-4-fluorobenzene (3.8 g, 30.6 mmol) and trifluoroacetic acid (TFA) (1.1 g, 9.24 mmol) are added with stirring, and the mixture is kept for 16 hours at room temperature.

-

The solvent is then evaporated, and the residue is dissolved in EtOAc (50 mL).

-

The resulting EtOAc solution is washed with NaHCO3 (3 x 20 mL), 1 M citric acid (3 x 20 mL), and brine (3 x 20 mL), dried over MgSO4, and evaporated under vacuum to yield the final product.

Caption: Synthetic workflow for N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA).

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, with significant potential in oncology and infectious diseases.

Antiproliferative and Anticancer Activity

A prominent area of investigation for this compound derivatives is their efficacy as anticancer agents, particularly as inhibitors of histone deacetylases (HDACs) and protein kinases.

Certain this compound derivatives have emerged as potent inhibitors of Class I HDACs.[2] For instance, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) exhibits selectivity for HDAC1, 2, and 3, with particular potency against HDAC3.[2]

Table 1: HDAC Inhibitory Activity of FNA [2]

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 842.80 |

| HDAC2 | 949.15 |

| HDAC3 | 95.48 |

| HDAC4 | >5000 |

| HDAC6 | >5000 |

| HDAC7 | >5000 |

| HDAC8 | >5000 |

| HDAC9 | >5000 |

The antiproliferative activity of these HDAC inhibitors is often attributed to the induction of cell cycle arrest and apoptosis.[2]

Experimental Protocol for Cell Cycle Analysis: [2]

-

HepG2 cells are treated with the test compound for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

-

The fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) at 37°C for 30 minutes.

-

Propidium iodide (50 µg/mL) is added, and the cells are incubated in the dark at 4°C for 30 minutes.

-

The DNA content is analyzed by flow cytometry.

Caption: Mechanism of action of FNA as an HDAC inhibitor.

Recent studies have explored N-benzyl-2-fluorobenzamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and HDAC3 for the treatment of triple-negative breast cancer.[3] Compound 38 from this series demonstrated potent inhibitory activity against both targets.

Table 2: Kinase and HDAC Inhibitory Activity of Compound 38 [3]

| Target | IC50 |

| EGFR | 20.34 nM |

| HDAC3 | 1.09 µM |

The dual-targeting nature of these compounds offers a promising strategy for overcoming drug resistance in cancer.

Caption: Dual inhibition of EGFR and HDAC3 by a 2-fluorobenzamide derivative.

Antimicrobial Activity

Some 2-aminobenzamide derivatives have also been evaluated for their antimicrobial properties. While specific data for this compound derivatives is limited, related structures have shown activity against various bacterial and fungal strains.

Experimental Protocol for Antimicrobial Screening:

The antimicrobial activity can be assessed using the agar well diffusion method.

-

Bacterial or fungal cultures are uniformly spread on sterile nutrient agar plates.

-

Wells of a defined diameter are made in the agar using a sterile borer.

-

A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

The plates are incubated at an appropriate temperature for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide ring.

-

For HDAC Inhibition: The 2-amino group on the phenyl ring acts as a zinc-binding group, which is crucial for interacting with the catalytic zinc ion in the active site of HDAC enzymes. The substituents on the benzamide nitrogen can be varied to modulate potency and selectivity.

-

For Kinase Inhibition: The 4-fluorobenzyl group in dual EGFR/HDAC3 inhibitors occupies the ATP-binding pocket of EGFR, while the 2-fluorobenzamide moiety chelates with the zinc ion in the active site of HDAC3.[3]

Conclusion

This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer agents, particularly as HDAC and kinase inhibitors, is well-documented. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential in various disease areas. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents based on the this compound core.

References

- 1. nbinno.com [nbinno.com]

- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 2-Amino-4-fluorobenzamide in the Laboratory

Introduction: 2-Amino-4-fluorobenzamide (CAS No. 119023-25-5) is a chemical compound utilized in various research and development applications, particularly as a building block in medicinal chemistry and drug discovery.[1][2] Its molecular formula is C₇H₇FN₂O, and it has a molecular weight of 154.14 g/mol .[1][3] Given its potential hazards, a thorough understanding of its safety profile and proper handling procedures is critical for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the safety and handling protocols for this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] It may also be harmful if swallowed.[6][7][8] The GHS classification is summarized below.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning[4][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| CAS Number | 119023-25-5[1] |

| Molecular Formula | C₇H₇FN₂O[1][3] |

| Molecular Weight | 154.14 g/mol [1][3] |

| Appearance | Solid, off-white to light brown[3] |

| Melting Point | 132 °C[3] |

| Boiling Point (Predicted) | 270.8 ± 25.0 °C[3] |

| Density (Predicted) | 1.344 ± 0.06 g/cm³[3] |

| Purity | Typically ≥98% |

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][6][9]

-

Avoid the formation and accumulation of dust.[4][5][6][9] Dust can form an explosive mixture with air.[10]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[6][9]

-

Wash hands thoroughly after handling the compound.[4][5][10]

-

Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[6][7][11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10][11]

-

Keep in a dark place under an inert atmosphere at room temperature.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Exposure Control and Personal Protective Equipment (PPE)

A combination of engineering controls and personal protective equipment is essential to prevent exposure. The hierarchy of controls should be applied to ensure the highest level of safety.

References

- 1. scbt.com [scbt.com]

- 2. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]

- 3. 119023-25-5 CAS MSDS (Benzamide, 2-amino-4-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 4-Amino-2-fluoro-benzamide | C7H7FN2O | CID 23068005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. kishida.co.jp [kishida.co.jp]

A Technical Guide to High-Purity 2-Amino-4-fluorobenzamide for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on high-purity 2-Amino-4-fluorobenzamide (CAS No. 119023-25-5), a key building block in modern medicinal chemistry. This document outlines commercial supplier specifications, quality control methodologies, and a practical experimental protocol for its application in the synthesis of targeted therapeutics, such as histone deacetylase (HDAC) inhibitors.

Commercial Availability and Specifications

High-purity this compound is available from several reputable chemical suppliers catering to the pharmaceutical and research industries. Purity levels typically exceed 98%, with detailed specifications available through Certificates of Analysis (CoA) provided by the vendors. While CoAs are lot-specific, the following table summarizes typical quality control parameters and specifications offered by major suppliers.

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Purity (Assay) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | Infrared (IR) Spectroscopy, ¹H NMR |

| Melting Point | 131-135 °C | Capillary Method |

| Loss on Drying | ≤ 0.5% | Thermogravimetric Analysis (TGA) |

| Residue on Ignition | ≤ 0.1% | USP <281> |

| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma (ICP-MS) |

| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC-HS) |

Note: Specifications may vary between suppliers and batches. Always refer to the lot-specific Certificate of Analysis for precise data.

Synthesis and Quality Control

The synthesis of high-purity this compound is a multi-step process that requires rigorous quality control to ensure the final product is suitable for pharmaceutical research, where impurities can lead to unwanted side reactions and misleading biological data.

A common synthetic approach involves the amidation of a 2-amino-4-fluorobenzoic acid derivative. The following diagram illustrates a generalized synthetic pathway.

Experimental Protocols for Quality Control

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity of this compound.

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 254 nm.

- Injection Volume: 10 µL.

2. Sample Preparation:

- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

- Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

3. Procedure:

- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

- Inject a blank (mobile phase) to ensure a clean baseline.

- Inject the prepared sample solution.

- Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

4. Data Analysis:

- Integrate all peaks in the chromatogram.

- Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

The following diagram illustrates the workflow for HPLC-based quality control.

Application in Drug Discovery: Synthesis of an HDAC Inhibitor Precursor

High-purity this compound is a valuable starting material in the synthesis of various pharmaceutical agents. Its primary amine and amide functionalities allow for diverse chemical modifications. A notable application is in the development of histone deacetylase (HDAC) inhibitors, a class of targeted cancer therapeutics.

The following protocol describes the amide bond formation between this compound and an acyl chloride to form a key precursor for an HDAC inhibitor.

Experimental Protocol: Amide Coupling Reaction

1. Materials:

- This compound (1.0 equivalent)

- 4-(bis(2-chloroethyl)amino)benzoyl chloride (1.1 equivalents)

- Triethylamine (Et₃N) (1.5 equivalents)

- Anhydrous Dichloromethane (DCM)

2. Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

- Cool the solution to 0 °C using an ice bath.

- Add triethylamine to the solution and stir for 10 minutes.

- In a separate flask, dissolve 4-(bis(2-chloroethyl)amino)benzoyl chloride in anhydrous DCM.

- Add the acyl chloride solution dropwise to the cooled solution of this compound over 30 minutes.

- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel to yield the desired N-(2-carbamoyl-5-fluorophenyl)-4-(bis(2-chloroethyl)amino)benzamide.

The signaling pathway diagram below illustrates the role of HDAC inhibitors in cancer therapy.

This technical guide provides a foundational understanding of the procurement, quality assessment, and application of high-purity this compound for professionals in drug discovery and development. Adherence to rigorous quality standards and detailed experimental protocols is paramount for the successful application of this versatile chemical intermediate in pharmaceutical research.

2-Amino-4-fluorobenzamide: A Technical Guide to its Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-fluorobenzamide, a key fluorinated building block in medicinal chemistry. It details the compound's known synthetic routes, with a focus on experimental protocols and quantitative data. While a definitive historical record of its initial discovery remains elusive in readily accessible literature, this guide traces its documented emergence through patent filings and its subsequent application in the synthesis of complex pharmaceutical agents. A significant portion of this document is dedicated to the biological activity of its derivatives, particularly as potent Histone Deacetylase (HDAC) inhibitors, with a detailed exploration of the associated signaling pathways.

Introduction: The Rise of Fluorinated Pharmacophores

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The history of organofluorine chemistry dates back to the 19th century, with the industrial-scale production of fluorinated compounds gaining momentum during World War II.[1][2] Since then, fluorinated motifs have been incorporated into a vast array of pharmaceuticals, enhancing their efficacy and pharmacokinetic profiles.[3] this compound (CAS No. 119023-25-5) has emerged as a valuable synthon in this landscape, providing a versatile scaffold for the construction of more complex bioactive molecules.[4][5][6][7]

Discovery and History of this compound

While the precise date and discoverer of this compound are not clearly documented in readily available academic literature, its appearance in the chemical landscape can be traced through patent applications. These documents, primarily focused on the synthesis of more complex molecules, represent the earliest public records of its preparation and utility. The compound's CAS number, 119023-25-5, serves as a key identifier in tracking its history through various chemical databases and supplier catalogs.[4][5][6][7] Its importance grew with the recognition of fluorinated anthranilamides as valuable intermediates in the pharmaceutical industry.

Synthetic Methodologies

Several synthetic routes to this compound and its precursors have been reported, primarily in the patent literature. These methods vary in their starting materials, reagents, and overall efficiency. Below are detailed protocols for some of the key synthetic strategies.

Synthesis via Hofmann Degradation of 2-p-Fluorobenzoyl Benzamide

One prominent method involves the Hofmann degradation of a benzamide precursor. This multi-step synthesis starts from phthalic anhydride and fluorobenzene.[8]

Experimental Protocol:

-

Step 1: Friedel-Crafts Reaction. Phthalic anhydride is reacted with fluorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-p-fluorobenzoylbenzoic acid.

-

Step 2: Acyl Chlorination and Amidation. The resulting carboxylic acid is converted to its acyl chloride, typically using thionyl chloride, which is then reacted with ammonia to form 2-p-fluorobenzoylbenzoyl amide.

-

Step 3: Hofmann Degradation. The amide is treated with a solution of sodium hypochlorite or sodium hypobromite in sodium hydroxide. The reaction proceeds through a Hofmann rearrangement to yield 2-amino-4'-fluoro-benzophenone, a related compound. While this patent focuses on the benzophenone, the degradation of a simpler benzamide would lead to the desired this compound.

Quantitative Data Summary:

| Step | Reactants | Reagents | Product | Yield (%) |

| 1 | Phthalic anhydride, Fluorobenzene | AlCl₃ | 2-p-fluorobenzoylbenzoic acid | Not specified |

| 2 | 2-p-fluorobenzoylbenzoic acid | SOCl₂, NH₃ | 2-p-fluorobenzoylbenzoyl amide | Not specified |

| 3 | 2-p-fluorobenzoylbenzoyl amide | NaOCl, NaOH | 2-amino-4'-fluoro-benzophenone | >78.6 (overall) |

Table 1: Summary of quantitative data for the synthesis of a related benzophenone via Hofmann degradation.[8]

Synthesis from 4-Fluorohalogenobenzoic Acid

Another approach involves the nitration and subsequent reduction of a 4-fluorohalogenobenzoic acid.[9]

Experimental Protocol:

-

Step 1: Nitration. A 4-fluorohalogenobenzoic acid is nitrated to introduce a nitro group at the 2-position, yielding a 4-fluoro-2-nitrohalogenobenzoic acid.

-

Step 2: Catalytic Reduction. The nitro group is then catalytically reduced to an amino group to produce 2-amino-4-fluorobenzoic acid.

-

Step 3: Amidation. The carboxylic acid is then converted to the corresponding benzamide.

Quantitative Data Summary:

| Step | Starting Material | Product | Yield (%) |

| 1 & 2 | 4-fluorohalogenobenzoic acid | 2-amino-4-fluorobenzoic acid | High |

| 3 | 2-amino-4-fluorobenzoic acid | This compound | Not specified |

Table 2: Summary of the synthesis of the precursor 2-amino-4-fluorobenzoic acid.[9]

Application in Drug Development: A Precursor to HDAC Inhibitors

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. A notable example is its use in the development of potent Histone Deacetylase (HDAC) inhibitors.

Synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

A derivative of this compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has been identified as a potent inhibitor of class I HDACs, particularly HDAC3.[10]

Experimental Protocol:

The synthesis of FNA involves the condensation of this compound with a carboxylic acid containing a nitrogen mustard moiety.

Quantitative Data:

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HepG2 Cell IC₅₀ (µM) |

| FNA | Not specified | Not specified | 95.48 | 1.30 |

| SAHA (control) | Not specified | Not specified | Not specified | 17.25 |

Table 3: In vitro activity of FNA compared to the known HDAC inhibitor SAHA.[10]

Signaling Pathway of FNA as an HDAC Inhibitor

FNA exerts its anticancer effects by inhibiting HDACs, leading to the hyperacetylation of histones and other proteins. This, in turn, alters gene expression, resulting in cell cycle arrest and apoptosis.

Figure 1: Signaling pathway of FNA as an HDAC inhibitor.

Experimental Workflow for Synthesis of FNA:

Figure 2: General experimental workflow for the synthesis of FNA.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceutically active compounds. While its early history is not prominently documented, its utility is evident in the patent literature and its application in the development of novel therapeutics. The synthesis of the HDAC inhibitor FNA from this compound highlights the importance of this fluorinated scaffold in modern medicinal chemistry. Further exploration of derivatives of this compound holds promise for the discovery of new and improved therapeutic agents.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. History of fluorine - Wikipedia [en.wikipedia.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 119023-25-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. appchemical.com [appchemical.com]

- 7. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 8. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]

- 9. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 10. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 2-Amino-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals